molecular formula C42H28N6 B12345932 5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine CAS No. 71410-73-6

5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine

Cat. No.: B12345932
CAS No.: 71410-73-6
M. Wt: 616.7 g/mol
InChI Key: KJSLLBYCYPRCCG-UHFFFAOYSA-N
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Description

Molecular Architecture and Symmetry Analysis

The molecular structure of this compound (C42H28N6) features a porphyrin macrocycle with phenyl groups at the 5,10-positions and pyridyl substituents at the 15,20-positions. X-ray crystallographic studies of related tin(IV) complexes reveal that the porphyrin core adopts a planar conformation, with phenyl and pyridyl rings inclined at angles of 65.81–71.48° relative to the macrocycle plane. This non-coplanar arrangement arises from steric interactions between substituents and the central cavity.

The compound belongs to the cis-A2B2 porphyrin subclass, where "A" and "B" denote distinct meso-substituents arranged in adjacent positions. This configuration creates a polar molecular axis perpendicular to the porphyrin plane, contrasting with the trans-A2B2 isomers that exhibit D2h symmetry. Density functional theory (DFT) calculations suggest that the cis arrangement introduces a dipole moment of approximately 3.2 Debye, influencing its supramolecular assembly behavior.

Crystallographic data for metal-free derivatives show the following key structural parameters:

Parameter Value
Porphyrin core diameter 9.8 Å
N-N diagonal distance 10.2 Å
Pyridyl tilt angle 66–72°
Phenyl tilt angle 68–74°

These structural features enable the formation of stable coordination complexes through axial ligation of the pyridyl nitrogen atoms. The compound's C2v symmetry permits selective functionalization at the pyridyl positions while maintaining regiochemical control over self-assembly processes.

Spectroscopic Identification Techniques

UV-Vis Spectroscopy : The electronic absorption spectrum in chloroform exhibits characteristic porphyrin transitions with a Soret band at 418 nm (ε = 4.3 × 10^5 M^-1cm^-1) and four Q-bands between 500–650 nm. The bathochromic shift of the Soret band relative to unsubstituted porphine (λ_max = 398 nm) arises from conjugation with the electron-withdrawing pyridyl groups.

Nuclear Magnetic Resonance : ^1H NMR spectra (500 MHz, CDCl3) show distinct resonances for the macrocycle's β-pyrrolic protons (δ 8.85–8.92 ppm) and meso-substituents:

  • Pyridyl ortho-H: δ 8.72 (d, J = 4.8 Hz)
  • Pyridyl meta-H: δ 7.95 (d, J = 4.8 Hz)
  • Phenyl protons: δ 7.65–7.82 (m)

The deshielding of pyridyl protons compared to free pyridine (δ 7.1–7.3 ppm) confirms conjugation with the porphyrin π-system.

Mass Spectrometry : High-resolution ESI-MS displays a molecular ion peak at m/z 617.2801 [M+H]^+, matching the theoretical mass of 616.712 g/mol (Δ = 0.9 ppm). Fragmentation patterns show sequential loss of phenyl (m/z 539.2) and pyridyl (m/z 463.1) groups, confirming the substitution pattern.

Comparative Analysis with Isomeric Tetra-Pyridyl Porphyrin Derivatives

The structural and electronic properties of this compound differ significantly from its isomeric counterparts:

Property cis-A2B2 trans-A2B2 A4
Dipole moment (D) 3.2 0.9 0
λ_max Soret (nm) 418 412 407
Metal binding constant (log K) 8.9 (Zn^2+) 7.2 (Zn^2+) 6.5 (Zn^2+)
Self-assembly dimensionality 2D sheets 1D chains Discrete complexes

The cis-A2B2 isomer demonstrates enhanced metal-binding affinity due to the synergistic electron-withdrawing effects of adjacent pyridyl groups. X-ray studies of tetra-(4-N-methylpyridyl) porphyrins reveal that substituent position dictates DNA intercalation modes – cis isomers exhibit partial intercalation with 30° DNA helix distortion, while trans isomers cause complete unwinding.

Synthetic accessibility differs markedly between isomers. Statistical condensation methods yield 38% cis-A2B2 product versus 12% trans-A2B2, reflecting the thermodynamic stability of the cis configuration in dipolar solvents. Time-dependent density functional theory (TD-DFT) calculations attribute this preference to reduced steric strain in the cis isomer (ΔE_strain = 4.3 kcal/mol).

Properties

CAS No.

71410-73-6

Molecular Formula

C42H28N6

Molecular Weight

616.7 g/mol

IUPAC Name

5,10-diphenyl-15,20-dipyridin-4-yl-21,23-dihydroporphyrin

InChI

InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-12-32(45-31)40(28-9-5-2-6-10-28)34-14-16-36(47-34)42(30-21-25-44-26-22-30)38-18-17-37(48-38)41(29-19-23-43-24-20-29)35-15-13-33(39)46-35/h1-26,46-47H

InChI Key

KJSLLBYCYPRCCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=NC=C8)C=C4)C9=CC=NC=C9)N3

Origin of Product

United States

Preparation Methods

Mixed Aldehyde Condensation Approach

The Lindsey method remains the most widely adopted strategy for synthesizing asymmetrically substituted porphyrins. For 5,10-diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine, this involves condensing pyrrole with a 1:1 molar ratio of benzaldehyde and 4-pyridinecarboxaldehyde under acidic conditions. The reaction typically employs dichloromethane as a solvent with trifluoroacetic acid (TFA) catalysis, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Key parameters influencing regioselectivity:

  • Aldehyde reactivity : Pyridinecarboxaldehyde exhibits lower electrophilicity than benzaldehyde, necessitating extended reaction times (24–48 hours) for balanced incorporation.
  • Acid concentration : Optimal TFA concentrations (0.1–0.5% v/v) minimize pyrrole oligomerization while promoting cyclization.
  • Temperature control : Maintaining 0–5°C during initial condensation prevents statistical scrambling of substituents.

Stepwise Synthesis via Dipyrromethane Intermediates

Bis(imino)dipyrromethane Route

Patent US8013149B2 details a controlled synthesis using bis(imino)dipyrromethane precursors. For the target compound:

  • Intermediate synthesis :
    • Prepare 5-phenyl-dipyrromethane by condensing pyrrole with benzaldehyde (2:1 ratio) under nitrogen with BF3·OEt2 catalysis.
    • Protect pyrrole NH groups with tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
  • Macrocyclization :
    • React Boc-protected 5-phenyl-dipyrromethane with 4-pyridinecarboxaldehyde in refluxing chloroform (61% yield).
    • Deprotect using trifluoroacetic acid/water (95:5 v/v) to yield free-base porphyrin.

Critical purification steps :

  • Column chromatography with neutral alumina (activity III) using CH2Cl2/CHCl3 gradients.
  • Recrystallization from pyridine/hexane mixtures enhances purity to >98%.

Metalloporphyrin Demetallation Techniques

Sn(IV) Complex Intermediate Pathway

Recent studies demonstrate the utility of metalloporphyrin intermediates for improved yield and regiocontrol:

Synthetic protocol :

  • Metallation :
    • Reflux 5,15-diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine (20 mg) with SnCl2 (3.2 eq) in DMF at 120°C for 1 hour.
    • Forms dihydroxy-Sn(IV) complex with axial hydroxyl groups.
  • Demetallation :
    • Treat Sn(IV) complex with concentrated HCl in THF/H2O (3:1) at 60°C for 4 hours.
    • Neutralize with NaHCO3 and extract into CH2Cl2 (overall yield 74%).

Advantages :

  • Metallation directs substituent orientation during synthesis.
  • Demetallation under mild acidic conditions preserves pyridyl functionality.

Spectroscopic Characterization Benchmarks

1H NMR Fingerprinting

Key spectral signatures confirm successful synthesis:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration Source
β-Pyrrolic H 9.16–9.20 Doublet 8H
o-Pyridyl H 8.32–8.34 Doublet 4H
m-Pyridyl H 7.93–7.97 Triplet 4H
Phenyl ortho H 8.30–8.33 Doublet 8H

UV-Vis Spectral Validation

Characteristic absorption bands in CH2Cl2:

  • Soret Band : 418–424 nm (ε ≈ 4.8 × 10^5 M−1cm−1)
  • Q Bands : 515, 550, 592, 648 nm

Industrial-Scale Production Considerations

Frontier Specialty Chemicals Protocol

Commercial synthesis optimizations include:

  • Catalyst system : BF3·OEt2 (0.05 eq) with molecular sieve 4Å in anhydrous CH2Cl2.
  • Oxidation stage : DDQ (2.5 eq) added at −40°C to prevent over-oxidation.
  • Yield enhancement : 62% isolated yield through fractional crystallization.

Quality control parameters :

  • Purity ≥95% (HPLC, C18 column, MeOH/H2O 85:15).
  • Residual solvent limits: DMF <50 ppm, CH2Cl2 <60 ppm.

Emerging Methodologies in Porphyrin Synthesis

Microwave-Assisted Cyclization

Pilot studies show 40% reduction in reaction time using microwave irradiation:

  • Conditions : 150 W, 80°C, 30 minutes in DMF.
  • Energy efficiency : 58% reduction in overall energy consumption vs conventional heating.

Continuous Flow Reactor Systems

Microfluidic approaches enable precise control over:

  • Residence time (2–5 minutes).
  • Temperature gradients (±0.5°C).
  • Demonstrated 78% yield improvement over batch processes.

Chemical Reactions Analysis

Types of Reactions

5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form porphyrin dications.

    Reduction: Reduction reactions can yield metalloporphyrins when coordinated with metal ions.

    Substitution: Electrophilic substitution reactions can occur at the meso positions of the porphyrin ring.

Common Reagents and Conditions

    Oxidation: Reagents like DDQ or ferric chloride are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nitrating agents under acidic conditions are typical.

Major Products

    Oxidation: Porphyrin dications.

    Reduction: Metalloporphyrins.

    Substitution: Halogenated or nitrated porphyrins.

Scientific Research Applications

Supramolecular Chemistry

5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine serves as an effective building block in supramolecular assemblies. Its ability to coordinate with metal ions allows for the formation of complex structures that can exhibit interesting electronic and photonic properties.

Application AreaDescriptionReferences
Metal CoordinationActs as a bifunctional linker in multiporphyrin arrays.Drain et al., 1994; Rucareanu et al., 2001
Self-AssemblyForms organized structures through non-covalent interactions.Zimmerman et al., 2003

Photodynamic Therapy

The compound has shown promise in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeted cancer therapies.

Study FocusFindingsReferences
Cancer TreatmentDemonstrated efficacy in inducing apoptosis in cancer cells when activated by light.Zhang et al., 2021; Yao et al., 2018
Mechanism of ActionGenerates singlet oxygen that damages cellular components.Cai et al., 2022

Sensing Technology

This compound is utilized in the development of sensors for detecting various analytes due to its strong absorbance properties and electrochemical activity.

Application AreaDescriptionReferences
Amperometric SensorsFunctionalized graphene with this porphyrin detects trace nitroaromatic explosives.Sigma-Aldrich data
Environmental MonitoringUsed for sensing pollutants in environmental samples.Research articles on porphyrin-based sensors

Catalysis

The compound also plays a role in catalysis, particularly in reactions involving oxidation and reduction processes. Its metal coordination capabilities enhance catalytic efficiency.

Reaction TypeRole of PorphyrinReferences
Cascade CatalysisActs as a hybridized metal-organic capsule to facilitate enzyme reactions.Cai et al., 2022
Oxidative ReactionsInvolved in catalytic cycles for organic transformations.Various studies on porphyrin catalysis

Mechanism of Action

The mechanism of action of 5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine in photodynamic therapy involves the absorption of light, leading to an excited triplet state. This energy is transferred to molecular oxygen, generating singlet oxygen, a highly reactive species that induces oxidative stress and cell death in targeted cancer cells . The compound’s amphiphilic nature enhances its cellular uptake and localization in tumor tissues.

Comparison with Similar Compounds

5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine (CAS 71410-72-5)

  • Structural Difference : The phenyl and pyridyl groups are transposed (phenyl at 5/15 vs. 5/10 in the target compound), altering symmetry and intermolecular interactions.
  • Electronic Properties : The transposed phenyl groups reduce planarity compared to the target compound, weakening π-π stacking but enhancing solubility in polar solvents .
  • Applications : Preferable in catalysis requiring flexible metal coordination, whereas the target compound’s rigidity favors optoelectronic applications.

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (TPyP)

  • Structural Difference : Four pyridyl groups (vs. two phenyl and two pyridyl in the target compound).
  • Photophysical Properties : TPyP exhibits strong aggregation-dependent fluorescence and surface plasmon resonance when conjugated with AuNPs . In contrast, the target compound’s phenyl groups enhance fluorescence quantum yield and reduce aggregation .
  • Coordination Chemistry : TPyP forms stable metal complexes (e.g., Mn(III)-TPyP in oxidation catalysis and Fe-TPyP in acid-responsive MOFs for drug delivery ). The target compound’s mixed substituents limit metalation efficiency but enable selective binding in sensors .

5,10,15,20-Tetraphenylporphyrin (H2TPP)

  • Structural Difference : Four phenyl groups (vs. two phenyl and two pyridyl).
  • Catalytic Activity: H2TPP shows superior photocatalytic activity in monoterpene oxidation due to its fully conjugated aromatic system . The target compound’s pyridyl groups introduce electron-withdrawing effects, reducing redox potentials but enabling coordination-driven applications .

Key Comparative Data Table

Property 5,10-Diphenyl-15,20-di(4-pyridyl)-porphine TPyP H2TPP
Substituents 2 phenyl, 2 pyridyl 4 pyridyl 4 phenyl
Symmetry C2v D4h D4h
Absorption λ_max (nm) 420, 515, 550, 590 418, 515, 550, 590 418, 515, 550, 590
Fluorescence Quantum Yield 0.15–0.20 0.10–0.15 (aggregation-dependent) 0.05–0.10
Redox Potential (V vs. SCE) -1.2 (reduction), +0.9 (oxidation) -1.0 (reduction), +1.1 (oxidation) -1.4 (reduction), +0.8 (oxidation)
Coordination Sites 2 pyridyl N atoms 4 pyridyl N atoms None (metal-free)

Functional Comparisons

Catalytic Performance

  • TPyP-Mn(III) Complex : Efficient in cyclohexene oxidation via a radical mechanism but prone to demetalation in aqueous conditions .
  • Target Compound : Lower catalytic activity in metal-free form but stable in heterogeneous systems due to phenyl-enhanced π-π interactions .

Photodynamic Therapy (PDT)

  • Zn-TPyP : Exhibits photocytotoxicity (IC50 ~ 5 µM under LED light) due to singlet oxygen generation .
  • Target Compound : Higher fluorescence but lower singlet oxygen yield, making it more suitable for imaging than PDT .

Molecular Electronics

  • TPyP : Charge transport dominated by pyridyl anchoring groups, with conductance ~0.01 G0 .
  • Target Compound : Mixed substituents disrupt conjugation, reducing conductance but enabling tunable charge pathways .

Biological Activity

5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine (CAS: 71410-73-6) is a synthetic porphyrin derivative that has garnered attention for its potential biological applications, particularly in photodynamic therapy (PDT) and antimicrobial activity. This compound belongs to a class of porphyrins known for their unique photophysical properties and ability to generate reactive oxygen species (ROS) upon light activation.

  • Molecular Formula : C42H28N6
  • Molecular Weight : 616.71 g/mol
  • Solubility : Soluble in dichloromethane, chloroform, pyridine, and benzonitrile.
  • Storage Conditions : Store at room temperature and protect from light.

The biological activity of this compound primarily involves its ability to act as a photosensitizer. Upon exposure to light, it can produce singlet oxygen (1O2^1O_2), which is highly reactive and can induce cellular damage in targeted pathogens or cancer cells. The effectiveness of this compound in PDT is influenced by its amphiphilic nature, which enhances its interaction with cell membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of porphyrin derivatives, including this compound. The compound has shown promising results against various bacterial strains when activated by light.

Table 1: Antimicrobial Efficacy of Porphyrin Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)Condition
MRSA69.42 µg/mL (irradiated)Light Activated
Pseudomonas aeruginosa54.71 µg/mL (irradiated)Light Activated
Staphylococcus aureus67.68 µg/mL (irradiated)Light Activated

The data indicates that the presence of light significantly enhances the antimicrobial activity of the porphyrin compound compared to non-irradiated conditions .

Case Studies

  • Photodynamic Therapy for MRSA Infections :
    A study demonstrated that the application of this compound in conjunction with light exposure effectively reduced MRSA viability. The results indicated a substantial decrease in bacterial counts post-treatment compared to controls .
  • Broad-Spectrum Antimicrobial Activity :
    Another investigation assessed the compound's efficacy against a range of Gram-positive and Gram-negative bacteria. The findings suggested that its amphiphilic characteristics facilitated better penetration into bacterial cells, enhancing its overall antimicrobial effects .

Applications in Cancer Therapy

The potential use of this compound extends beyond antimicrobial applications. Its ability to generate ROS makes it a candidate for photodynamic therapy in cancer treatment. The compound's structure allows for effective targeting of tumor cells while minimizing damage to surrounding healthy tissues.

Table 2: Photodynamic Therapy Efficacy

Cancer Cell LineTreatment TypeEfficacy (%)
HeLaPDT with Porphyrin85% Cell Death
MCF7PDT with Porphyrin78% Cell Death

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